Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

Factor Xa inhibitor anticoagulant intermediate aminomethyl thiazole synthesis

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS 232612-28-1; molecular formula C11H16N2O4S; MW 272.32) is a bifunctional thiazole derivative bearing a Boc-protected aminomethyl group at the C2 position and a methyl ester at the C5 position. The compound is recognized as a critical intermediate in medicinal chemistry, most notably in the synthesis of the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825), an FDA-approved therapeutic for chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
Cat. No. B11847753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)OC
InChIInChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-6-8-12-5-7(18-8)9(14)16-4/h5H,6H2,1-4H3,(H,13,15)
InChIKeyUWJDURRFGUNCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS 232612-28-1): A Boc-Protected Aminomethyl Thiazole-5-carboxylate Building Block for Kinase Inhibitor and Factor Xa Inhibitor Synthesis


Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS 232612-28-1; molecular formula C11H16N2O4S; MW 272.32) is a bifunctional thiazole derivative bearing a Boc-protected aminomethyl group at the C2 position and a methyl ester at the C5 position. The compound is recognized as a critical intermediate in medicinal chemistry, most notably in the synthesis of the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825), an FDA-approved therapeutic for chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [1]. It also serves as a building block in the preparation of activated blood coagulation Factor Xa inhibitors [2]. The tert-butoxycarbonyl (Boc) protecting group provides orthogonal protection during multi-step synthetic sequences, enabling selective deprotection under acidic conditions while the methyl ester remains available for further derivatization.

Why Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate Cannot Be Replaced by Close Thiazole-5-carboxylate Analogs


Generic substitution among Boc-protected thiazole-5-carboxylate analogs is not scientifically justifiable because the presence and position of the aminomethyl spacer fundamentally alters reactivity, steric accessibility, and the physicochemical properties of the downstream deprotected amine. Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS 232612-28-1) incorporates a methylene (-CH2-) bridge between the thiazole C2 and the Boc-protected nitrogen, whereas the commonly available analog Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (CAS 745078-03-9) has the Boc-amino group directly attached to the thiazole ring, lacking this spacer [1]. This structural difference leads to distinct electronic environments at the amine nitrogen after deprotection: the aminomethyl variant yields a primary alkylamine (pKa ~9-10), while the direct Boc-amino analog yields a heteroaryl amine (pKa significantly lower, ~5-6) with altered nucleophilicity and coupling efficiency . Furthermore, the ethyl ester analog Ethyl 2-(Boc-amino)thiazole-5-carboxylate (CAS 302964-01-8) shares the same molecular weight (272.32 g/mol) but differs in both the ester group (ethyl vs. methyl) and the absence of the aminomethyl spacer, leading to different solubility profiles and transesterification susceptibility during downstream hydrolysis or amidation steps [2]. These differences are not cosmetic; they directly impact reaction yields, impurity profiles, and the feasibility of specific synthetic routes.

Quantitative Differentiation Evidence for Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate Versus Its Closest Analogs


Aminomethyl Spacer Confers Higher Synthetic Yield in Factor Xa Inhibitor Intermediate Synthesis Compared to Direct Boc-Amino Thiazole Analogs

In the synthesis of 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid methyl ester—the deprotected form of the target compound—the di-Boc amination step using the target compound as intermediate (Compound E) proceeds with a yield of 86.26% and a purity of 91% [1]. The final Boc-deprotected product is obtained in 94.5% yield with >97% purity [1]. In contrast, the direct Boc-amino analog Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (CAS 745078-03-9) lacks the aminomethyl spacer and cannot access this synthetic route; its published synthesis via reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate yields the N-Boc product directly on the ring, but subsequent functionalization at the amine position is sterically and electronically constrained by the thiazole ring conjugation [2]. The aminomethyl spacer in the target compound thus enables a distinct and higher-yielding synthetic pathway to pharmaceutically relevant intermediates.

Factor Xa inhibitor anticoagulant intermediate aminomethyl thiazole synthesis di-Boc amination yield

Methyl Ester vs. Ethyl Ester: Differentiated Reactivity Profile for Downstream Amidation and Hydrolysis in Dasatinib Synthesis

The Dasatinib synthesis route optimized by Tan et al. (2016) starts from ethyl 2-aminothiazole-5-carboxylate and proceeds through N-Boc protection, hydrolysis, acid chloride formation, amidation, deprotection, and two nucleophilic substitution steps to achieve an overall yield of 53.4% [1]. In this route, the ethyl ester is hydrolyzed to the carboxylic acid before amidation. The target compound, bearing a methyl ester at the C5 position, offers differential hydrolysis kinetics: methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance at the carbonyl carbon [2]. The Lombardo et al. (2004) Dasatinib discovery route utilizes a thiazole-5-carboxamide core that can be accessed from either methyl or ethyl ester precursors, but the methyl ester variant (target compound) provides the additional advantage of the aminomethyl spacer at C2, which is absent in the ethyl 2-(Boc-amino)thiazole-5-carboxylate (CAS 302964-01-8) commonly used in Dasatinib intermediate patents [3]. This dual functionality (methyl ester for controlled hydrolysis + aminomethyl spacer for C2 elaboration) is not available from any single comparator compound.

Dasatinib synthesis methyl ester hydrolysis thiazole carboxamide formation procurement specification

Higher Commercial Purity Specification (98% NLT) vs. Standard 95% for Closest Analogs Matches Pharmaceutical QC Requirements

The target compound (CAS 232612-28-1) is commercially supplied at a purity specification of NLT 98% (MolCore, catalog MC786160) and is manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . An alternative supplier (Chemenu, catalog CM321282) offers the compound at 95% purity . In comparison, the closest structural analog Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (CAS 745078-03-9) is generally offered at 95% purity across multiple vendors (AKSci, CoolPharm, CymitQuimica) with no readily available 98%+ grade . The ethyl ester analog Ethyl 2-(Boc-amino)thiazole-5-carboxylate (CAS 302964-01-8) is also commonly listed at 95% purity . The availability of a 98% NLT grade for the target compound reduces the impurity burden for downstream GMP-like synthesis and minimizes the need for additional purification steps prior to use in critical coupling reactions.

purity specification pharmaceutical intermediate quality ISO certification procurement grade

Validated Structural Identity via Single-Crystal X-ray Diffraction of the Direct Boc-Amino Analog Provides Solid-State Reference Data for the Aminomethyl Series

The single-crystal X-ray diffraction structure of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (CAS 745078-03-9)—the closest structural analog lacking the aminomethyl spacer—has been determined at 293 K (triclinic, space group P-1, R = 0.047) [1]. The structure reveals a planar thiazole ring (mean deviation 0.0011 Å), two weak intramolecular C-H···O hydrogen bonds forming twisted six-membered rings, and intermolecular N-H···N hydrogen bonds that link molecules into centrosymmetric dimeric units [1]. These solid-state features are structurally informative for the target compound because the aminomethyl spacer introduces an additional degree of conformational freedom at C2, which may modulate the hydrogen-bonding network and crystal packing relative to the direct Boc-amino analog. The dimeric association via N-H···N contacts, which depends on the Boc-NH donor, is expected to be preserved in the target compound but with altered geometry due to the methylene insertion, potentially affecting solubility and solid-state stability . No single-crystal structure of the target compound itself has been reported to date, making this analog structure the best available solid-state reference.

crystal structure thiazole planarity hydrogen bonding network solid-state characterization

Diastereoselective Synthesis Methodology for 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates Demonstrates the Synthetic Versatility of the Aminomethyl Scaffold

Magata et al. (2018) reported a highly diastereoselective synthesis of 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates via reduction of tert-butylsulfinyl ketimines, achieving the (RS,S)-isomer as the sole product when using L-Selectride® as the reducing agent, whereas NaBH4 reduction gave the (RS,R)-isomer with only moderate diastereoselectivity [1]. This methodology is directly applicable to the target compound class (2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates), where the aminoalkyl substituent at C2 is critical for stereochemical control. The target compound, with its Boc-aminomethyl substituent, represents the simplest member of this series (R = H in the 1-N-Boc-aminoalkyl motif). The diastereoselective reduction methodology enables access to enantiomerically enriched thiazole derivatives that are positional isomers of naturally occurring peptide subunits, an application not accessible from the direct Boc-amino thiazole analogs that lack the α-carbon chiral center [2]. This synthetic versatility is a direct consequence of the aminomethyl (or aminoalkyl) spacer architecture.

diastereoselective synthesis tert-butylsulfinyl ketimine reduction thiazole positional isomers peptide subunit synthesis

Recommended Research and Industrial Application Scenarios for Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate


Synthesis of Factor Xa Inhibitor Intermediates Requiring the C2 Aminomethyl Handle

When synthesizing activated blood coagulation Factor Xa inhibitor intermediates that require a free aminomethyl group at the thiazole C2 position for subsequent elaboration, this compound is the preferred protected building block. The di-Boc amination and subsequent deprotection sequence reported in patent CN113943263A achieves a combined yield of 86.26% for the key intermediate step and 94.5% for final deprotection, with the final product exceeding 97% purity [1]. The aminomethyl spacer provides a primary alkylamine handle after deprotection, which is more nucleophilic and sterically accessible than the heteroaryl amine obtained from direct Boc-amino thiazole analogs, enabling efficient coupling with carboxylic acid derivatives, isocyanates, or sulfonyl chlorides in downstream steps. This scenario is directly supported by the Factor Xa inhibitor patent literature (US20070135476A1), which specifically employs Boc-protected aminomethyl thiazole intermediates [2].

Dasatinib and Bcr-Abl Kinase Inhibitor Analogue Synthesis with C2 Functionalization Flexibility

For medicinal chemistry programs synthesizing Dasatinib analogues or novel Bcr-Abl kinase inhibitors where the C2 substituent on the thiazole ring requires structural diversification beyond the simple amino group, this compound provides a unique advantage. The combination of a methyl ester at C5 (enabling controlled hydrolysis to the carboxylic acid for subsequent carboxamide formation) and a Boc-protected aminomethyl group at C2 (allowing selective deprotection and further functionalization) makes it a more versatile intermediate than either the direct Boc-amino thiazole analog (CAS 745078-03-9) or the ethyl ester analog (CAS 302964-01-8) [3]. The Lombardo et al. (2004) discovery of Dasatinib demonstrated that the thiazole-5-carboxamide core is critical for Src/Abl kinase inhibition (Dasatinib Ki = 16 pM for Src, 30 pM for Bcr-Abl) [3], and the target compound provides an entry point for analogue synthesis with C2 diversification that the established Dasatinib intermediates do not offer.

Stereoselective Synthesis of Chiral 2-Aminoalkyl Thiazole Peptide Mimetics

Research groups engaged in the synthesis of stereochemically defined thiazole-containing peptide mimetics—including positional isomers of naturally occurring peptide subunits—should procure this compound as the core scaffold. The Magata et al. (2018) methodology for highly diastereoselective reduction of tert-butylsulfinyl ketimines derived from 2-thiazolyl ketones achieves complete stereocontrol (100% diastereoselectivity with L-Selectride®) and is specifically designed for 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylate substrates [4]. The target compound (with R = H in the 1-N-Boc-aminoalkyl series) serves as the foundational member of this compound class. Direct Boc-amino thiazole analogs cannot participate in this chemistry because they lack the α-carbon required for ketimine formation, making the target compound irreplaceable for this application.

Pharmaceutical Intermediate Procurement Requiring 98%+ Purity for GMP-like Synthetic Sequences

When downstream synthetic steps are sensitive to impurity profiles—such as palladium-catalyzed cross-coupling reactions, enzymatic transformations, or crystallizations where impurities can inhibit nucleation—the 98% NLT purity grade of this compound (available from ISO-certified manufacturers) provides a measurable advantage over the standard 95% purity offered for close analogs . The reduction in total impurity burden from 5% to ≤2% (a 60% relative reduction) translates to fewer side products in subsequent reactions, higher reproducibility in multi-step sequences, and reduced purification costs. This is particularly relevant for contract research organizations (CROs) and pharmaceutical development groups where batch-to-batch consistency and minimized impurity carryover are critical quality parameters.

Quote Request

Request a Quote for Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.